Acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol
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Overview
Description
Acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol is a compound that features a trimethylsilyl group, which is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. The trimethylsilyl group is characterized by its chemical inertness and large molecular volume, making it useful in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol typically involves the reaction of acetic acid with a silylating agent such as trimethylsilyl chloride in the presence of a base. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis of the silylating agent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silyl ethers.
Reduction: Reduction reactions can lead to the formation of alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include silyl ethers, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group acts as a protecting group, preventing reactions at specific sites on the molecule. This allows for selective reactions to occur at other sites, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other silyl ethers such as:
- Trimethylsilyl ether
- Triethylsilyl ether
- Tert-butyldimethylsilyl ether
- Triisopropylsilyl ether
Uniqueness
What sets acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol apart from these similar compounds is its specific structure, which provides unique reactivity and selectivity in chemical reactions. The presence of both acetic acid and silyl ether functionalities allows for versatile applications in various fields .
Properties
CAS No. |
797760-69-1 |
---|---|
Molecular Formula |
C9H24O4Si2 |
Molecular Weight |
252.45 g/mol |
IUPAC Name |
acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol |
InChI |
InChI=1S/C7H20O2Si2.C2H4O2/c1-10(2,3)9-11(4,5)7-6-8;1-2(3)4/h8H,6-7H2,1-5H3;1H3,(H,3,4) |
InChI Key |
ZNWXQPKSIYPIJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C[Si](C)(C)O[Si](C)(C)CCO |
Origin of Product |
United States |
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